molecular formula C17H15NO2 B346132 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione CAS No. 688037-87-8

1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione

Cat. No. B346132
M. Wt: 265.31g/mol
InChI Key: BYCOWZWAVCUMFR-UHFFFAOYSA-N
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Description

The compound “1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione” is a derivative of indole, a heterocyclic compound . The indole structure is a versatile and common nitrogen-based heterocyclic scaffold, frequently used in the synthesis of various organic compounds . It’s important to note that the exact compound you’re asking about doesn’t seem to have a lot of specific information available.


Synthesis Analysis

The synthesis of indole derivatives has been a topic of considerable interest due to their biological and pharmaceutical activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Scientific Research Applications

Versatile Synthesis and Biological Activities

1-(2,5-Dimethylbenzyl)-1H-indole-2,3-dione, a derivative of isatins (1H-indole-2,3-dione), is recognized for its versatility in synthesizing a variety of heterocyclic compounds, such as indoles and quinolines, which are crucial in drug synthesis. Isatins, including its derivatives, are found in mammalian tissues and play a role in modulating biochemical processes. The synthesis capabilities and biological properties of isatins have been extensively reviewed, highlighting their importance in organic synthesis and potential pharmacological applications (Garden & Pinto, 2001).

Serine Protease Inhibition

Compounds derived from indole-2,3-dione, similar to 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione, have been shown to inhibit serine proteases like human leukocyte elastase (HLE) and chymotrypsin. This inhibition is vital in understanding and potentially treating inflammatory and other related diseases (Player et al., 1994).

Anticorrosion and Antibacterial Properties

1-(Morpholinomethyl)indoline-2,3-dione, a closely related compound, has demonstrated significant anticorrosion and antibacterial properties. Such compounds containing functional electronegative groups and aromatic rings are efficient as inhibitors against metal corrosion. This property is essential in industrial applications to prevent metal degradation (Yanhong Miao, 2014).

Chemical Sensor for Metal Ions

1H-indole-2,3-dione compounds, related to 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione, have been used as chemical sensors for metal ions like Fe3+ due to their amide and carbonyl functional groups. Their ability to bind and chelate metal ions makes them valuable in detecting and quantifying metal ion concentrations in various settings (Fahmi et al., 2019).

Antimicrobial and Antioxidant Activities

Indole-2,3-dione derivatives have been found to possess antimicrobial and antioxidant activities. These properties are crucial for developing new therapeutic agents and additives in various industries, highlighting the compound's potential in medicinal chemistry (Ramadan et al., 2019).

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-11-7-8-12(2)13(9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCOWZWAVCUMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione

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